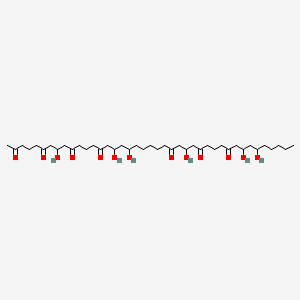
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- is a complex organic compound with the molecular formula C41H70O13. It is characterized by its multiple hydroxyl groups and a long carbon chain, making it a unique molecule in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis machines. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,16,26,34,36-Pentahydroxy-2,6,10,14,18,24,28,32-hentetracontaneoctone: Similar in structure but with fewer hydroxyl groups.
8,16,18,26,34,36-Hexahydroxy-2,6,10,14,24,28,32-hentetracontaneoctone: Another similar compound with slight variations in the carbon chain and hydroxyl group positions.
Uniqueness
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
73356-03-3 |
|---|---|
Molekularformel |
C41H70O13 |
Molekulargewicht |
771.0 g/mol |
IUPAC-Name |
8,16,18,26,34,36-hexahydroxyhentetracontane-2,6,10,14,24,28,32-heptone |
InChI |
InChI=1S/C41H70O13/c1-3-4-6-13-30(43)21-38(51)25-34(47)17-10-18-35(48)26-39(52)22-31(44)14-7-5-8-15-32(45)23-40(53)27-36(49)19-11-20-37(50)28-41(54)24-33(46)16-9-12-29(2)42/h30,32,38-41,43,45,51-54H,3-28H2,1-2H3 |
InChI-Schlüssel |
NGNQZCDZXSOVQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCC(=O)C)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
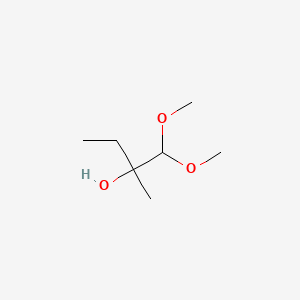
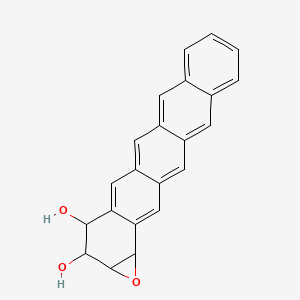
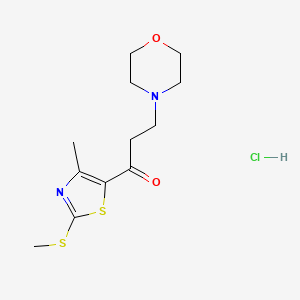
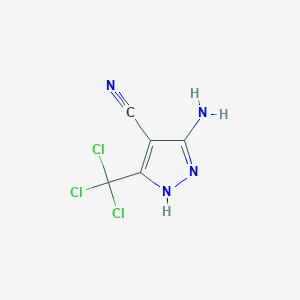
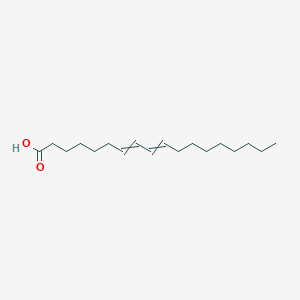

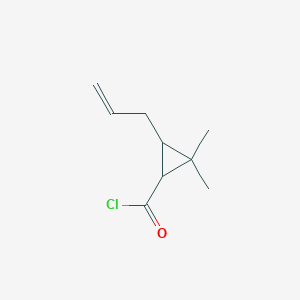
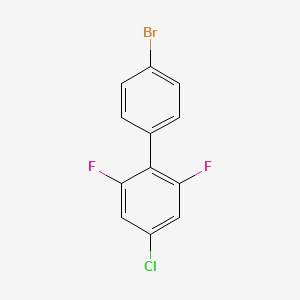
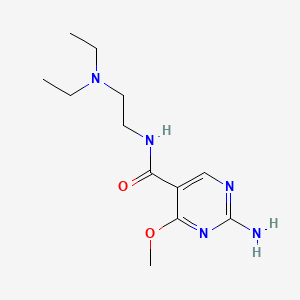

silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
